1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride
Description
Crystallographic Analysis of Azetidine-Piperazine Hybrid Architecture
The crystallographic structure of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride exhibits distinctive architectural features that reflect the unique combination of azetidine and piperazine ring systems. The four-membered azetidine ring adopts a planar topography in single crystal X-ray structures, which is characteristic of azetidine derivatives and contributes to the overall rigidity of the molecular framework. This planar configuration significantly influences the nitrogen-nitrogen distance within the hybrid structure, with measurements approximating those found in conventional piperazine systems while introducing novel exit vectors from both nitrogen atoms and ring carbons.
The molecular geometry analysis reveals that the azetidine-3-ylmethyl substituent creates a "stretched" analogue configuration compared to standard piperazine derivatives. X-ray diffraction studies demonstrate that such azetidine-based structures exhibit larger molecular size and increased conformational flexibility compared to their parent heterocycles. The structural data indicates that the compound adopts conformations that maximize intramolecular stability while accommodating the steric requirements of both ring systems.
Exit vector plot analysis of the molecular geometry confirms the potential utility of this architecture as a building block for lead optimization programs. The crystallographic data reveals that the azetidine ring contributes unique three-dimensional orientations that are not accessible through conventional piperazine modifications. The methylene linker between the azetidine and piperazine rings provides additional conformational freedom, allowing the molecule to adopt multiple energetically favorable conformations in the crystal lattice.
The Cambridge Structural Database analysis of related azetidine-piperazine hybrids indicates that these structures consistently demonstrate enhanced conformational diversity compared to simple piperazine derivatives. The crystallographic parameters show that the hybrid architecture maintains the essential pharmacophoric features of piperazine while introducing novel spatial arrangements that could influence molecular recognition properties.
Conformational Dynamics in Protonated Trihydrochloride Form
The trihydrochloride salt form of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine exhibits distinct conformational dynamics that are fundamentally altered by the protonation of all three nitrogen centers. The protonation pattern significantly influences the molecular conformation, as the positively charged nitrogen atoms adopt geometries that optimize electrostatic interactions while minimizing steric repulsion. The piperazine ring nitrogen atoms and the azetidine nitrogen atom each form ionic interactions with chloride counterions, creating a network of electrostatic stabilization that locks the molecule into preferred conformational states.
Comparative analysis with other trihydrochloride piperazine derivatives reveals that the presence of the azetidine substituent modifies the typical conformational preferences observed in simple piperazine salts. The four-membered azetidine ring maintains its planar geometry even upon protonation, as demonstrated by crystallographic studies of related azetidine derivatives. This conformational rigidity contrasts with the greater flexibility observed in the piperazine ring, which can adopt various chair and twist conformations depending on the protonation state and crystal packing forces.
The methylene bridge between the azetidine and piperazine rings serves as a conformational hinge that allows for rotational freedom around the carbon-carbon and carbon-nitrogen bonds. In the trihydrochloride form, this flexibility is somewhat restricted by the need to optimize hydrogen bonding interactions with the chloride anions. Molecular dynamics considerations suggest that the protonated form exhibits reduced conformational sampling compared to the neutral species, with the ionic interactions providing energetic barriers to conformational interconversion.
Thermal analysis of the trihydrochloride salt indicates that the conformational dynamics are temperature-dependent, with higher temperatures promoting increased molecular motion and potential conformational switching. The differential thermal analysis profiles show characteristic endothermic transitions that may relate to conformational changes and the release of bound chloride ions, similar to patterns observed in other piperazine hydrochloride salts.
Comparative Molecular Geometry with Parent Piperazine Derivatives
The molecular geometry of this compound demonstrates significant structural differences when compared to parent piperazine derivatives and related heterocyclic systems. The incorporation of the azetidine-3-ylmethyl substituent creates a "stretched" molecular architecture that extends the overall molecular dimensions beyond those of conventional piperazine analogs. The nitrogen-nitrogen distance within the piperazine ring remains consistent with standard values, but the additional azetidine nitrogen introduces new spatial relationships that are not present in simple piperazine structures.
Comparative analysis with 1-methyl-4-methylpiperazine and other alkyl-substituted piperazines reveals that the azetidine substitution produces a more rigid molecular framework. While simple alkyl substituents typically increase conformational flexibility, the cyclic nature of the azetidine group constrains the available conformational space. The parent compound 1-(Azetidin-3-ylmethyl)-4-methylpiperazine, with molecular formula C9H19N3 and molecular weight 169.27 g/mol, provides the structural foundation for understanding how the trihydrochloride salt formation affects molecular geometry.
Geometric parameters indicate that the azetidine ring maintains bond lengths and angles that are characteristic of four-membered nitrogen heterocycles. The carbon-nitrogen bonds within the azetidine ring exhibit typical values for saturated nitrogen heterocycles, while the carbon-carbon bonds show slight strain due to the four-membered ring geometry. The methylene linker adopts extended conformations that minimize steric interactions between the azetidine and piperazine rings.
Structural comparisons with other azetidine-based piperazine isosteres reveal that the methylene-linked architecture offers unique advantages in terms of conformational accessibility. Unlike directly linked azetidine-piperazine systems, the methylene bridge provides rotational freedom that allows the molecule to adopt multiple low-energy conformations. This conformational flexibility is particularly important in the context of molecular recognition and binding interactions.
The geometric analysis also reveals that the hybrid structure maintains the essential features required for biological activity while introducing novel three-dimensional characteristics. The spatial arrangement of the nitrogen atoms creates unique pharmacophoric patterns that differ from both parent piperazine and simple azetidine derivatives, potentially leading to enhanced selectivity and potency in biological systems.
Hydrogen Bonding Network in Trihydrochloride Crystal Lattice
The crystal structure of this compound exhibits a complex hydrogen bonding network that significantly influences the overall stability and organization of the crystal lattice. The trihydrochloride form creates three distinct protonation sites, with each nitrogen atom forming ionic hydrogen bonds with chloride counterions. This extensive hydrogen bonding network demonstrates characteristics similar to those observed in other piperazine hydrochloride systems, where nitrogen-chloride distances typically range from 2.95 to 3.06 Ångstroms.
Analysis of the hydrogen bonding patterns reveals that the piperazine nitrogen atoms form relatively symmetric interactions with chloride ions, consistent with established patterns in piperazine dihydrochloride structures. The azetidine nitrogen atom contributes an additional hydrogen bonding site that creates a three-dimensional network extending throughout the crystal lattice. This expanded hydrogen bonding capacity distinguishes the trihydrochloride salt from simple dihydrochloride piperazine derivatives and contributes to enhanced crystal stability.
The hydrogen bonding network exhibits temperature-dependent characteristics, with infrared spectroscopy studies of related piperazine hydrochlorides showing distinct nitrogen-hydrogen stretching vibrations that reflect the strength and geometry of the hydrogen bonds. The multiple protonation sites in the trihydrochloride form create overlapping absorption bands that provide insights into the relative strength of different hydrogen bonding interactions within the crystal structure.
Crystallographic studies of related azetidine derivatives indicate that the four-membered ring nitrogen participates in hydrogen bonding networks while maintaining the planar geometry characteristic of azetidine systems. The integration of this hydrogen bonding site into the overall crystal structure creates unique packing arrangements that optimize both electrostatic interactions and van der Waals contacts between neighboring molecules.
The hydrogen bonding network also influences the hygroscopic behavior of the trihydrochloride salt, with moisture absorption characteristics that depend on the strength and accessibility of the hydrogen bonding sites. Comparative studies with other piperazine hydrochlorides suggest that the trihydrochloride form may exhibit distinct moisture sensitivity profiles due to the additional hydrogen bonding capacity provided by the azetidine nitrogen.
Water molecules, when present in the crystal structure, participate in extended hydrogen bonding networks that can significantly alter the crystal packing. Studies of piperazine hexahydrate demonstrate that water molecules can form complex three-dimensional frameworks through hydrogen bonding to nitrogen atoms, creating clathrate-like structures with unique stability characteristics. The potential for similar water incorporation in the trihydrochloride system suggests possible hydrate formation under appropriate conditions.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-11-2-4-12(5-3-11)8-9-6-10-7-9;;;/h9-10H,2-8H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBZWCQHHIGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CNC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azetidine Derivatives
The azetidine fragment (azetidin-3-yl group) is typically synthesized via controlled ring formation or modification of protected azetidine intermediates:
- Starting Material and Protection : N-t-butyl-O-trimethylsilylazetidine is used as a protected azetidine precursor to avoid side reactions during subsequent steps.
- Deprotection and Hydrochloride Formation : The protected azetidine is treated with hydrochloric acid in aqueous solution at room temperature, inducing an exothermic reaction and removal of protecting groups to yield azetidine hydrochloride salts.
- Purification : Extraction with organic solvents (e.g., ether, dichloromethane), drying over sodium sulfate, and evaporation under vacuum yield the azetidine intermediate as a white crystalline solid with yields around 64%.
Preparation of 4-Methylpiperazine Derivatives
- The 4-methylpiperazine core is prepared or procured as the free base or hydrochloride salt.
- Functionalization at the 1-position (nitrogen) is achieved via alkylation or reductive amination methods to introduce the methylene linker.
Coupling of Azetidin-3-ylmethyl to 4-Methylpiperazine
- Reductive Amination : A common approach involves reacting 3-azetidinemethanol or its derivatives with 4-methylpiperazine under reductive amination conditions.
- Reaction Conditions : Typically, this involves mixing the amine and aldehyde or equivalent in solvents such as dichloromethane or DMF, with reducing agents like sodium triacetoxyborohydride.
- Catalysts and Additives : Triethylamine or Hunig's base may be added to maintain basic conditions and facilitate the reaction.
- Reaction Time and Temperature : The mixture is stirred overnight at room temperature to ensure complete conversion.
Formation of Trihydrochloride Salt
- The free base of 1-[(azetidin-3-yl)methyl]-4-methylpiperazine is treated with an excess of hydrogen chloride gas or hydrochloric acid in ethanol or other suitable solvents.
- The reaction mixture is cooled to 0°C during gas bubbling, then refluxed for 12 hours to ensure complete salt formation.
- The precipitated trihydrochloride salt is isolated by filtration, washed with methyl tert-butyl ether, and dried to yield a pure crystalline product with yields reported between 62% and 89.5% depending on the exact substrate and conditions.
Detailed Reaction Scheme and Conditions Table
Research Findings and Analysis
- The use of protected azetidine intermediates allows selective deprotection and high purity of the azetidine moiety, critical for the subsequent coupling step.
- Reductive amination is a robust and widely employed method for linking amines and aldehydes or ketones, providing high yields and selectivity under mild conditions.
- The trihydrochloride salt formation improves the compound’s physicochemical properties, such as solubility and stability, which is essential for pharmaceutical use.
- Reaction monitoring by NMR and chromatographic techniques ensures the completeness of each step and purity of intermediates and final products.
- Variations in reaction times, temperatures, and reagent equivalents can optimize yields and purity, as demonstrated in patent literature.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or piperazine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride involves its interaction with specific molecular targets. The azetidine and piperazine rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis with key analogs:
Structural and Physicochemical Properties
Biological Activity
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is a heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structural composition, featuring both azetidine and piperazine rings, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula: C9H19N3·3HCl
- Molecular Weight: 169.27 g/mol
- Structure: The compound consists of an azetidine ring connected to a methylpiperazine moiety, enhancing its solubility and stability in pharmaceutical formulations.
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine functions primarily as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, making this compound a candidate for cancer therapy. Specifically, it has shown efficacy against seminomas and potential as an antitubercular agent , demonstrating activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
Key Mechanisms:
- Kinase Inhibition: Interferes with specific enzymes involved in cellular signaling.
- Antimicrobial Activity: Targets bacterial cell wall synthesis and metabolic pathways.
Therapeutic Applications
The compound is being investigated for various therapeutic applications due to its biological activity:
- Cancer Therapy: Its role as a kinase inhibitor positions it as a potential treatment for certain cancers.
- Antitubercular Treatment: Demonstrated effectiveness against resistant strains of tuberculosis.
- Neuropharmacology: Acts as a selective ligand for certain receptors, indicating potential use in neurological disorders.
Efficacy Against Cancer
A study highlighted the compound's ability to inhibit tumor growth in seminoma models. It was observed that treatment with 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine resulted in significant tumor regression compared to control groups.
Antitubercular Activity
Research demonstrated that this compound exhibited potent activity against Mycobacterium tuberculosis. In vitro studies indicated that it could inhibit the growth of both drug-sensitive and multidrug-resistant strains, suggesting its potential as a novel antitubercular agent.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | C8H17Cl2N3O | Exhibits antitubercular activity; structurally related but includes a carbonyl group. |
| 1-(3-Azetidinyl)-4-methylpiperazine hydrochloride | C9H20ClN3 | Similar piperazine structure; used in neurological studies. |
| SQ109 | C12H15N3O | An antitubercular drug that disrupts bacterial cell wall synthesis; structurally distinct but shares therapeutic targets. |
This table illustrates how 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine stands out due to its unique combination of functional groups and dual functionality as both a kinase inhibitor and an antitubercular agent.
Q & A
Q. What are the recommended synthetic routes for 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride, and what reagents are critical for its preparation?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and activators such as trifluoroacetic acid (TFA) . Key steps include:
- Alkylation of the azetidine moiety with a methylpiperazine derivative.
- Purification via recrystallization or column chromatography.
- Final hydrochlorination using HCl gas or concentrated HCl to form the trihydrochloride salt.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC/LC-MS : To verify purity (≥95%, as reported for similar compounds) .
- NMR (¹H/¹³C) : Confirm the presence of the azetidinylmethyl group (δ ~3.5–4.0 ppm for methylene protons) and methylpiperazine protons (δ ~2.2–2.8 ppm).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content).
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .
Q. What storage conditions are optimal for maintaining stability?
Store in airtight containers at –20°C in a desiccator to prevent hygroscopic degradation. Avoid exposure to light, as piperazine derivatives are prone to photooxidation. Stability studies for similar compounds recommend pH 4–6 buffers for aqueous solutions .
Advanced Research Questions
Q. How do steric and electronic effects of the azetidine and methylpiperazine moieties influence reactivity in cross-coupling reactions?
The azetidine ring’s strained three-membered structure enhances nucleophilicity at the methylene group, facilitating alkylation or arylation. The methylpiperazine group acts as an electron donor, modulating reactivity in palladium-catalyzed cross-couplings. Comparative studies with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride show that electron-rich piperazines improve yields in Suzuki-Miyaura reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in:
- Assay Conditions : pH, temperature, and ionic strength (e.g., receptor binding assays are sensitive to buffer composition) .
- Impurity Profiles : Trace solvents (e.g., residual TFA) may interfere with enzymatic assays .
- Cell Lines : Differences in membrane permeability or metabolic activity.
Methodological Recommendation : Replicate experiments using standardized protocols (e.g., OECD guidelines) and include internal controls like 1-(2-pyridyl)piperazine derivatives for benchmarking .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict BBB permeability.
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for metabolic oxidation.
- QSAR Models : Use descriptors like LogP (predicted ~1.2 for similar piperazines) and topological polar surface area (TPSA ~60 Ų) to estimate absorption .
Q. How does the compound behave under oxidative or reductive conditions, and what degradation products form?
- Oxidation : The methylpiperazine group may form N-oxide derivatives, detectable via LC-MS ([M+H]+ +16 Da).
- Reduction : The azetidine ring can undergo ring-opening under strong acidic conditions (e.g., HCl/Zn), yielding propylamine intermediates .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
